

ENMD-1068 PAR2 antagonist selectivity and affinity

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Compound of Interest

Compound Name: ENMD-1068

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An In-depth Technical Guide on the Core Properties of **ENMD-1068**, a PAR2 Antagonist

This technical guide provides a detailed overview of the selectivity and affinity of **ENMD-1068**, a non-peptide antagonist of Protease-Activated Receptor 2 (PAR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ENMD-1068 (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) was one of the first small molecule, non-peptide antagonists developed for Protease-Activated Receptor 2 (PAR2).^[1] It has been utilized in preclinical studies to investigate the role of PAR2 in various pathological conditions, including joint inflammation, endometriosis, and liver fibrosis.^{[2][3][4]} While it has been a valuable tool for in vivo and in vitro research, it is generally characterized as having low potency.^{[1][5]}

Quantitative Data: Affinity and Selectivity

The following tables summarize the available quantitative and qualitative data regarding the affinity and selectivity of **ENMD-1068** for PAR2.

Table 1: ENMD-1068 Affinity and Potency for PAR2

Parameter	Value	Assay Type	Notes
IC50	5 mM	Inhibition of trypsin-induced PAR2 activation	This value is from the initial characterization and has been cited in subsequent literature. [1]
IC50	5 mM	Blockade of intracellular calcium release in colonocytes	This study compared ENMD-1068 to the more potent PAR2 antagonist GB88 (IC50 of 8 μ M).

It is important to note that a direct binding affinity (K_i) for **ENMD-1068** has not been reported in the available scientific literature.

Table 2: ENMD-1068 Selectivity Profile

Target	Activity	Data Type	Source
PAR1	No significant inhibition of PAR1 agonist-induced synovial hyperaemia	Qualitative	Palmer et al., 2007 [5]
PAR3	Data not publicly available	-	-
PAR4	Data not publicly available	-	-

While **ENMD-1068** is described as a "selective" PAR2 antagonist, comprehensive quantitative screening data against other PAR family members (PAR1, PAR3, PAR4) are not available in the public domain. The available data indicates selectivity over PAR1.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the characterization of **ENMD-1068** are not extensively described in the primary literature. The following are representative protocols for key assays used to determine the affinity and functional antagonism of PAR2 ligands.

Functional Antagonism: Calcium Mobilization Assay

This assay is a common method to determine the ability of a compound to inhibit PAR2-mediated intracellular calcium release, a key signaling event downstream of PAR2 activation.

Objective: To determine the IC₅₀ value of a PAR2 antagonist by measuring its ability to inhibit agonist-induced calcium mobilization in PAR2-expressing cells.

Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cells stably expressing human PAR2.
- Agonist: Trypsin or a PAR2-activating peptide (e.g., SLIGKV-NH₂).
- Antagonist: **ENMD-1068**.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
- Calcium-sensitive dye: Fluo-4 AM.
- Reagents: Pluronic F-127, Probenecid (optional).
- Instrumentation: Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

- Cell Culture and Plating:
 - Culture PAR2-expressing HEK293 cells in appropriate media.
 - Seed cells into 96- or 384-well black, clear-bottom plates and grow to confluence.
- Dye Loading:

- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
- Remove culture medium from the cells and add the dye loading buffer.
- Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
- Compound Addition:
 - Prepare serial dilutions of the antagonist (**ENMD-1068**) in assay buffer.
 - Add the antagonist dilutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
- Agonist Stimulation and Signal Detection:
 - Prepare the PAR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
 - Place the cell plate in the fluorescence plate reader.
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Inject the agonist into the wells and immediately begin kinetic measurement of fluorescence intensity (excitation ~494 nm, emission ~516 nm) for 2-3 minutes.
- Data Analysis:
 - The change in fluorescence intensity reflects the intracellular calcium concentration.
 - Plot the agonist-induced calcium response against the concentration of the antagonist.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding Affinity: Radioligand Binding Assay

This assay would be used to determine the direct binding affinity (K_i) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (K_i) of a PAR2 antagonist.

Materials:

- Receptor Source: Membranes prepared from cells or tissues expressing PAR2.
- Radioligand: A high-affinity, selective radiolabeled PAR2 ligand (e.g., [3H]-2-furoyl-LIGRL-NH₂).
- Unlabeled Antagonist: **ENMD-1068**.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Instrumentation: Scintillation counter, filtration apparatus.

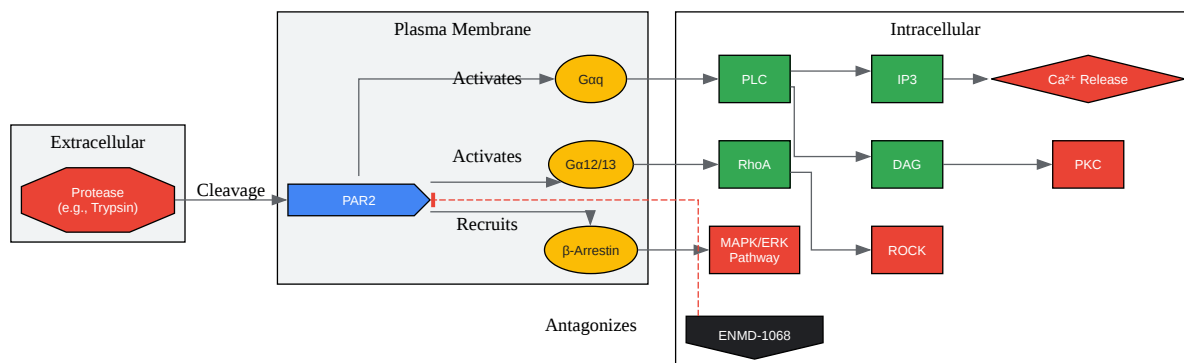
Procedure:

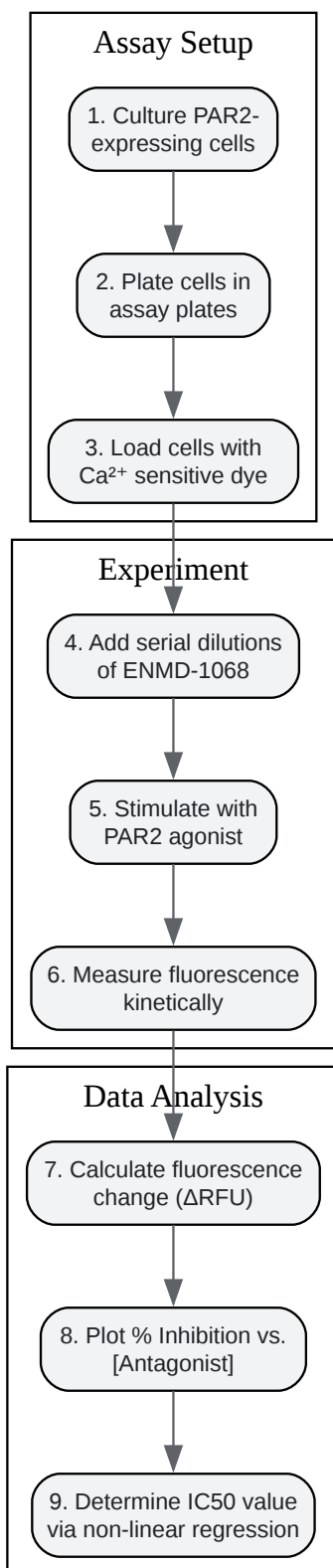
- Membrane Preparation:
 - Homogenize PAR2-expressing cells or tissues in a lysis buffer.
 - Centrifuge to pellet the membranes.
 - Wash and resuspend the membrane pellet in the assay buffer.
- Assay Setup:
 - In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist (**ENMD-1068**).
 - Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled PAR2 ligand).
- Incubation:
 - Incubate the plate at a specified temperature (e.g., 25°C) for a time sufficient to reach binding equilibrium.
- Filtration and Washing:

- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the concentration of the unlabeled antagonist.
 - Determine the IC50 value from the competition curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

PAR2 Signaling Pathway





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